![molecular formula C27H32O9 B579077 methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate CAS No. 1063-13-4](/img/structure/B579077.png)
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate is an organic compound known for its distinctive citrus aroma. It is a methyl ester derivative of limonilic acid and is commonly used in the fragrance and flavor industry. The compound is characterized by its pleasant lemon-like scent, making it a popular choice in perfumery and as a flavoring agent in food products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate can be synthesized through the esterification of limonilic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, methyl limonilate is produced by the esterification of limonilic acid using methanol and a strong acid catalyst. The process involves continuous stirring and heating to ensure complete conversion of the acid to its methyl ester. The product is then purified through distillation to obtain high-purity methyl limonilate.
Analyse Des Réactions Chimiques
Types of Reactions: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Limonilic acid derivatives.
Reduction: Limonilic alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Widely used in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of methyl limonilate involves its interaction with various molecular targets and pathways:
Molecular Targets: methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate interacts with olfactory receptors, contributing to its strong citrus scent.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate can be compared with other similar compounds such as:
Methyl linoleate: Another methyl ester with different chemical properties and applications.
Methyl jasmonate: Known for its role in plant defense mechanisms and used in agriculture.
Methyl salicylate: Commonly used as a topical analgesic and in flavoring.
Uniqueness: this compound stands out due to its distinctive citrus aroma, making it highly valuable in the fragrance and flavor industry. Its potential therapeutic properties also make it a compound of interest in medical research.
Propriétés
Numéro CAS |
1063-13-4 |
|---|---|
Formule moléculaire |
C27H32O9 |
Poids moléculaire |
500.544 |
InChI |
InChI=1S/C27H32O9/c1-23(2)18-17-19(29)25(4)14(26(18,12-33-17)15(35-23)10-16(28)31-5)6-8-24(3)20(13-7-9-32-11-13)34-22(30)21-27(24,25)36-21/h7,9,11,14-15,17-18,20-21H,6,8,10,12H2,1-5H3/t14-,15-,17-,18-,20-,21+,24-,25-,26-,27+/m0/s1 |
Clé InChI |
BJDSFOKFEAERGK-GVHUEMTHSA-N |
SMILES |
CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)OC)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5aS)-2-hydroxy-3,5a,9-trimethyl-4,5,6,7-tetrahydrobenzo[g][1]benzofuran-8-one](/img/structure/B578996.png)
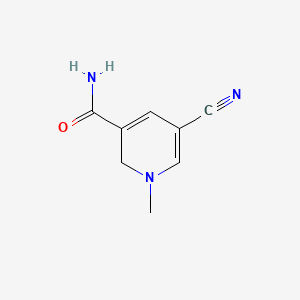
![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)
![5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate](/img/structure/B579001.png)
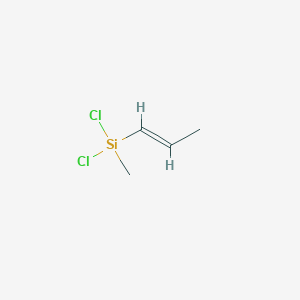
![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)
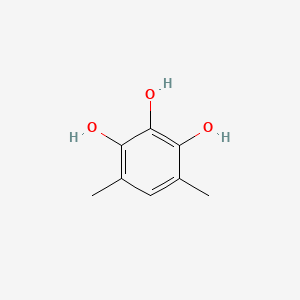
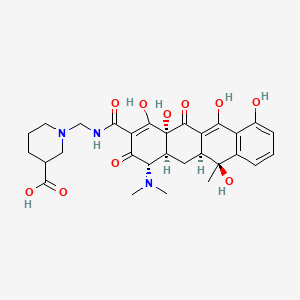
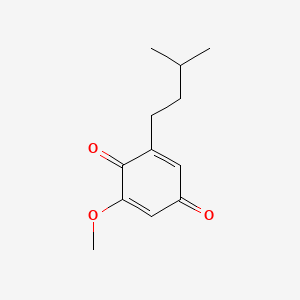
![tetrasodium;2-[[1-[4-[4-[[4-[4-[4-[(2-carboxylato-4-sulfonatophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]phenyl]phenyl]carbamoylamino]phenyl]phenyl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-5-sulfonatobenzoate](/img/structure/B579010.png)
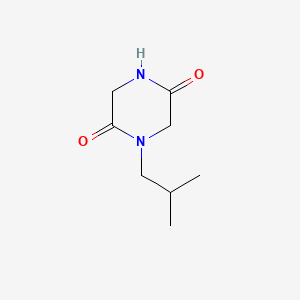
![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)
![N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline](/img/structure/B579013.png)
![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)
